N,N,1-trimethylhydrazine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-trimethylhydrazine-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethylhydrazine-1-carboximidamide typically involves the reaction of hydrazine derivatives with methylating agents under controlled conditions. One common method includes the reaction of hydrazine with methyl iodide in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,1-trimethylhydrazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where it can replace other functional groups on aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
N,N,1-trimethylhydrazine-1-carboximidamide has several applications in scientific research:
Wirkmechanismus
The mechanism by which N,N,1-trimethylhydrazine-1-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazole-1-carboxamidine: Known for its use in organic synthesis and similar reactivity patterns.
N,N-dimethylformamide: Used as a solvent and reagent in organic synthesis, with similar functional groups.
Uniqueness
N,N,1-trimethylhydrazine-1-carboximidamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility in both chemical and biological applications sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C4H12N4 |
---|---|
Molekulargewicht |
116.17 g/mol |
IUPAC-Name |
1-amino-1,3,3-trimethylguanidine |
InChI |
InChI=1S/C4H12N4/c1-7(2)4(5)8(3)6/h5H,6H2,1-3H3 |
InChI-Schlüssel |
RXIGAMIELBHBHM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=N)N(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.